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Compound of Interest

Compound Name:
Silane, (1-cyclohexen-1-

yloxy)trimethyl-

Cat. No.: B104308 Get Quote

Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene or

cyclohexanone trimethylsilyl enol ether, is a cornerstone reagent in synthetic organic chemistry.

[1][2] It is a silyl enol ether, a class of compounds that serve as stable, isolable, and versatile

surrogates for ketone enolates.[3] The trimethylsilyl group effectively "protects" the enol form of

cyclohexanone, transforming the transient enolate into a neutral, characterizable compound

that can be purified and stored.[4][5][6]

The significance of this molecule lies in its reactivity as a soft nucleophile. The electron-rich

double bond allows for controlled carbon-carbon bond formation at the α-position of the parent

ketone under specific, often mild, conditions.[4] This reactivity is harnessed in a multitude of

critical transformations, including the Mukaiyama aldol reaction, Michael additions, and α-

functionalizations such as sulfenylation and halogenation, making it an indispensable tool for

constructing complex molecular architectures.[3][4]

Table 1: Physicochemical Properties of (1-cyclohexen-1-
yloxy)trimethylsilane
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Property Value

CAS Number 6651-36-1[1][7][8]

Molecular Formula C₉H₁₈OSi[1][7]

Molecular Weight 170.32 g/mol [1][7]

Appearance Colorless to light yellow clear liquid[7]

Boiling Point 64-65 °C at 15 mmHg[7]

Density 0.875 g/mL at 25 °C[7]

Refractive Index (n²⁰/D) 1.447[7]

Sensitivity Moisture sensitive[7]

Core Synthesis Principles: Mastering Enolate
Generation and Trapping
The synthesis of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone is fundamentally a

two-stage process: the deprotonation of an α-carbon to form an enolate, followed by the

"trapping" of this enolate with an electrophilic silicon source, most commonly trimethylsilyl

chloride (TMSCl). The choice of reaction conditions—specifically the base, solvent, and

temperature—is paramount and dictates the efficiency and outcome of the synthesis. These

conditions are typically categorized as being under either thermodynamic or kinetic control.[9]

[10]
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General Synthesis Pathway
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Caption: General reaction for silyl enol ether formation.

Thermodynamic Control: The Path to Stability
Thermodynamic control aims to form the most stable product by allowing the reaction to reach

equilibrium.[9][11][12] This is achieved using conditions that permit reversible enolate

formation. For cyclohexanone, while there is only one possible regioisomeric enolate, this

method ensures a complete and efficient reaction under relatively mild conditions.

Causality of Experimental Choices:

Base: A weak, non-nucleophilic amine base like triethylamine (Et₃N) is typically used.[3]

[13] Its basicity is sufficient to facilitate deprotonation in the presence of the silylating

agent, but not so high as to cause rapid, irreversible deprotonation. This reversibility

allows the system to settle into its lowest energy state.

Temperature: Elevated temperatures (e.g., 80 °C or reflux) provide the necessary

activation energy for both the forward (enolate formation) and reverse (protonation)
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reactions, ensuring that thermodynamic equilibrium is established.[9][11][14]

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed.

It effectively dissolves the reagents and stabilizes the charged intermediates formed

during the reaction.[13][14]

This method is often favored for its operational simplicity and use of less hazardous reagents

compared to the kinetic approach.

Kinetic Control: The Path of Speed
Kinetic control favors the fastest-formed product, regardless of its ultimate stability.[9][11][10]

[12] This is achieved by using conditions that make the deprotonation step rapid and

irreversible.

Causality of Experimental Choices:

Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium

diisopropylamide (LDA) is the archetypal choice.[3] Its immense strength (pKa of

diisopropylamine is ~36) ensures that deprotonation of the ketone (pKa ~18-20) is

essentially instantaneous and irreversible. The steric bulk of the isopropyl groups directs

the base to the most accessible proton, a key factor for unsymmetrical ketones.[3][12]

Temperature: Very low temperatures, typically -78 °C (a dry ice/acetone bath), are critical.

[3][12] This low temperature prevents the system from reaching equilibrium. Once the

enolate is formed, it is "frozen" in place and does not revert to the starting ketone,

ensuring it is trapped cleanly by the silylating agent.[9]

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are

unreactive towards the strong base and effectively solvate the lithium cation.

The kinetic protocol is renowned for its speed, cleanliness, and high yields, making it a

powerful and widely adopted method in research settings.

Table 2: Comparative Analysis of Synthetic Protocols
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Feature Thermodynamic Protocol Kinetic Protocol

Controlling Principle
Favors the most stable product

via equilibrium.[9][12]

Favors the fastest-formed

product via irreversible

reaction.[9][12]

Base Triethylamine (Et₃N)[3][13]
Lithium Diisopropylamide

(LDA)[3]

Temperature Elevated (e.g., 80 °C)[14] Low (e.g., -78 °C)[3]

Reaction Time
Longer (several hours to

overnight)[14]
Shorter (typically 1-2 hours)

Key Advantages
Operationally simpler; uses

less hazardous base.

High yield; rapid and clean

reaction.

Key Disadvantages
Requires heating; may be

slower.

Requires cryogenic

temperatures and a highly

reactive, moisture-sensitive

base.

Validated Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to the described

steps, particularly regarding anhydrous conditions, is critical for success.

Protocol 1: Thermodynamic Synthesis using
Triethylamine
This procedure is adapted from established methodologies for silyl enol ether formation.[13][14]

Reagents and Equipment:

Oven-dried, two-necked round-bottomed flask with a magnetic stir bar

Condenser and nitrogen inlet

Addition funnel
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Cyclohexanone (1.0 equiv)

Trimethylsilyl chloride (TMSCl, 1.3 equiv), freshly distilled

Triethylamine (Et₃N, 2.3 equiv), freshly distilled

Anhydrous N,N-dimethylformamide (DMF)

Hexanes, Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Setup: Assemble the flame- or oven-dried flask under a positive pressure of dry nitrogen.

Reagent Addition: Charge the flask with cyclohexanone and anhydrous DMF. Add the

triethylamine via syringe.

Silylation: Add the trimethylsilyl chloride dropwise to the stirring mixture at room temperature

over 15 minutes. An exothermic reaction and the formation of a white precipitate (Et₃N·HCl)

will be observed.

Reaction: After the addition is complete, heat the reaction mixture in an oil bath to 80 °C for

12 hours.

Workup: Cool the mixture to room temperature and quench by pouring it into a separatory

funnel containing cold water and hexanes.

Extraction: Separate the layers. Extract the aqueous layer twice more with hexanes.

Washing: Combine the organic extracts and wash successively with saturated aqueous

NaHCO₃, saturated aqueous NH₄Cl (twice), and finally with brine. The washes serve to

remove DMF and any remaining base or acidic byproducts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product via fractional distillation under reduced pressure to yield

pure (1-cyclohexen-1-yloxy)trimethylsilane.
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1. Charge Flask with
Cyclohexanone, DMF, Et3N

2. Add TMSCl Dropwise
at Room Temperature

3. Heat Mixture
to 80°C for 12h

4. Cool and Quench
with Cold Water

5. Extract with Hexanes

6. Wash Organic Layer
(NaHCO3, NH4Cl, Brine)

7. Dry (MgSO4) and
Concentrate

8. Purify by Vacuum
Distillation

 

1. Cool Anhydrous THF
to -78°C

2. Add LDA, then
Cyclohexanone Solution

3. Stir for 30 min
at -78°C (Enolate Formation)

4. Add TMSCl and Stir
for 30 min (Trapping)

5. Warm to RT and
Quench with NaHCO3

6. Extract with Ether/Hexanes

7. Dry and Concentrate

8. Purify by Vacuum
Distillation (if needed)
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Base-Mediated Silylation Mechanism

Cyclohexanone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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